molecular formula C21H21N3O4 B2497351 4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one CAS No. 1206992-01-9

4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2497351
CAS RN: 1206992-01-9
M. Wt: 379.416
InChI Key: ZHPQDEWLIQOODY-UHFFFAOYSA-N
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Description

Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Benzoxazines, on the other hand, are a group of isomeric bicyclic heterocyclic chemical compounds that consist of a benzene ring fused to an oxazine ring .


Synthesis Analysis

1,3-Benzoxazines can be synthesized by the Mannich reaction using a phenol, an amine, and formaldehyde . Oxadiazoles can be synthesized through various methods, one of which includes the reaction of amidoximes and acid chlorides or other reactive derivatives of carboxylic acids in a basic medium .


Molecular Structure Analysis

The structure of oxadiazoles allows these molecules to be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . The different isomers of benzoxazines depend on the relative positions of the oxygen and nitrogen atoms in the oxazine ring, on the location of ring fusion, and on the position of the double bond in the oxazine ring .


Chemical Reactions Analysis

Oxadiazoles have shown favorable oxygen balance and positive heat of formations . They have been established themselves as potential high-energy core .

Scientific Research Applications

Pharmaceutical Applications

This compound is a key intermediate for the preparation of Febuxostat , a drug approved by the US Food and Drug Administration for the treatment of hyperuricemia and gouty arthritis . It’s used in the synthesis of Ethyl 4-methyl-2- (4- (2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate .

Improved Synthesis Processes

Improved processes for the preparation of this compound and its pharmaceutically acceptable salts have been developed . These processes are crucial for the large-scale production of the drug Febuxostat .

Treatment of Traumatic Arthritis

A heterocyclic compound designed using this compound as a starting material has shown promising results in the treatment of traumatic arthritis when combined with aspirin .

Agricultural Biological Activities

1,2,4-Oxadiazole derivatives, which include this compound, have shown a broad spectrum of agricultural biological activities . They have been used in the discovery of efficient and low-risk chemical pesticides .

Potential Agonists of Peroxisome Proliferator-Activated Receptors

This compound has been used in the synthesis of potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β) . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism.

Antibacterial Agents

1,2,4-Oxadiazole derivatives containing a trifluoromethyl pyridine moiety, which include this compound, have shown excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. oryzicola (Xoc) . These compounds could be potential alternative templates for discovering novel antibacterial agents .

Future Directions

Oxadiazoles and benzoxazines have potential for a wide range of applications, including in the fields of material science, medicinal chemistry, and high energy molecules . Future research may focus on exploring these applications further and developing new synthesis methods for these compounds.

properties

IUPAC Name

4-[[3-[4-(2-methylpropoxy)phenyl]-1,2,4-oxadiazol-5-yl]methyl]-1,4-benzoxazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-14(2)12-26-16-9-7-15(8-10-16)21-22-19(28-23-21)11-24-17-5-3-4-6-18(17)27-13-20(24)25/h3-10,14H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHPQDEWLIQOODY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)COC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[3-(4-isobutoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one

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